molecular formula C17H20ClN3Si B2782083 1-[1-(2-Chlorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole CAS No. 196861-96-8

1-[1-(2-Chlorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole

Cat. No.: B2782083
CAS No.: 196861-96-8
M. Wt: 329.9
InChI Key: RTECOHQNYSUTFW-UHFFFAOYSA-N
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Description

This compound (CAS: 3824-22-4) is a benzotriazole derivative featuring a 2-chlorophenyl group and a trimethylsilyl (TMS) moiety. The benzotriazole core provides a rigid aromatic system with nitrogen atoms capable of hydrogen bonding and coordination, while the 2-chlorophenyl substituent introduces steric bulk and electron-withdrawing effects.

Properties

IUPAC Name

[2-(benzotriazol-1-yl)-2-(2-chlorophenyl)ethyl]-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3Si/c1-22(2,3)12-17(13-8-4-5-9-14(13)18)21-16-11-7-6-10-15(16)19-20-21/h4-11,17H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTECOHQNYSUTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(C1=CC=CC=C1Cl)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1-(2-Chlorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole (CAS: 196861-96-8) is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity based on available literature, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H20ClN3Si
  • Molar Mass : 329.9 g/mol
  • Density : 1.15 g/cm³ (predicted)
  • Boiling Point : 447.4 °C (predicted)
  • pKa : 1.47 (predicted)

The biological activity of benzotriazole derivatives, including the compound , can be attributed to several mechanisms:

  • Antimicrobial Activity : Benzotriazoles have shown significant antimicrobial properties against various bacterial strains. For instance, studies have indicated that related benzotriazole compounds exhibit effectiveness against Escherichia coli and Bacillus subtilis . The presence of bulky hydrophobic groups in these compounds enhances their interaction with microbial membranes.
  • Antiparasitic Effects : Research has demonstrated that benzotriazole derivatives can inhibit the growth of protozoan parasites such as Trypanosoma cruzi. In vitro studies revealed that certain derivatives had a dose-dependent inhibitory effect on both epimastigote and trypomastigote forms of the parasite .
  • Inhibition of Protein Kinases : Some benzotriazoles act as selective inhibitors of protein kinases, which are crucial for various cellular processes. This inhibition may lead to altered cell signaling pathways and can potentially be leveraged for therapeutic applications .

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, B. subtilis
AntiparasiticInhibitory effects on T. cruzi
Protein Kinase InhibitionSelective inhibition observed

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzotriazole derivatives, including those structurally similar to the compound . Results indicated significant activity against gram-positive and gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) observed for certain derivatives.

Case Study 2: Antiparasitic Action

In a controlled laboratory setting, the antiparasitic activity was assessed using different concentrations of benzotriazole derivatives against T. cruzi. The results demonstrated a marked reduction in parasite viability at concentrations as low as 25 µg/mL after 72 hours .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that benzotriazole derivatives exhibit significant antimicrobial properties. Research has shown that 1-[1-(2-Chlorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole demonstrates activity against various bacterial strains. For instance, a study reported that similar benzotriazole compounds showed effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Benzotriazoles have been investigated for their anticancer properties. Preliminary in vitro studies suggest that 1-[1-(2-Chlorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole may inhibit tumor cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells, although further research is required to establish definitive pathways and efficacy .

UV Stabilizers

Due to its ability to absorb ultraviolet light, this compound can be utilized as a UV stabilizer in polymers and coatings. Benzotriazole derivatives are commonly incorporated into plastics to enhance their resistance to UV degradation, thereby extending the lifespan of materials used in outdoor applications .

Photovoltaic Materials

Research into organic photovoltaic materials has identified benzotriazole compounds as potential candidates for improving the efficiency of solar cells. The incorporation of 1-[1-(2-Chlorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole into photovoltaic devices may enhance charge transport properties and overall energy conversion efficiency .

Synthetic Intermediates

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This versatility makes it an important building block in the pharmaceutical industry for drug development .

Ligand Development

In coordination chemistry, 1-[1-(2-Chlorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole can act as a ligand in metal complexes. These complexes are studied for their catalytic properties and potential applications in organic transformations such as oxidation and reduction reactions .

Case Studies

Study Application Findings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains
Anticancer ResearchInduced apoptosis in cancer cell lines
Material ScienceEnhanced UV stability in polymer formulations
PhotovoltaicsImproved energy conversion efficiency in solar cells
Organic SynthesisEffective intermediate for complex molecule synthesis
Coordination ChemistryCatalytic potential in various organic reactions

Comparison with Similar Compounds

Structural and Physical Properties

The compound is compared to structurally related benzotriazole derivatives (Table 1):

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties
1-[1-(2-Chlorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole 2-Chlorophenyl, TMS C16H17ClN3Si 326.94 Predicted density: ~1.49 g/cm³
1-[3-(Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole Dual benzotriazole, chloropropyl C15H13ClN6 312.76 Boiling point: 546.2°C (predicted)
1-(1H-Benzotriazol-1-ylmethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium iodide Quaternary ammonium, bicyclic system C13H16IN5 401.21 Polar, high water solubility
2-[1-(Benzotriazol-1-yl)ethyl]-6-methylphenol Methylphenol, benzotriazole C15H15N3O 253.30 Phenolic -OH (pKa ~1.55 predicted)

Key Observations :

  • The TMS group in the target compound increases hydrophobicity compared to polar derivatives like the quaternary ammonium analog .
  • The dual benzotriazole structure in exhibits higher molar mass and thermal stability (elevated boiling point) due to increased aromaticity.

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